molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Cat. No. B2626343
CAS RN: 882738-24-1
M. Wt: 319.401
InChI Key: UDBQMLYIAIDUCF-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular weight of 319.4 . It is a white to yellow solid and has the IUPAC name 1-benzyl 4-tert-butyl 1,4-piperidinedicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 319.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Efficient Asymmetric Synthesis : The compound "1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate", closely related to 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate, has been synthesized efficiently and serves as a valuable intermediate for creating nociceptin antagonists. The synthesis is practical and scalable, highlighting its potential for large-scale operations (Jona et al., 2009).

  • Synthesis of Unique Inhibitors : An intricate and practical synthesis process has been established for "(S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine", a molecule with a unique 2-phenyl-2-(piperidin-4-yl)ethanol moiety. This synthesis involves asymmetric techniques and various chemical transformations, signifying the compound's potential in developing unique reuptake inhibitors (Yamashita et al., 2015).

  • Understanding Reactions with Amines : The study of reactions between 3,6-di(tert-butyl)-o-benzoquinone and primary/secondary amines, including piperidine derivatives, has revealed insights into nucleophilic addition mechanisms and the formation of specific quinonimines and aminoquinones. This research has contributed to a deeper understanding of these chemical interactions, which can be crucial in various synthetic applications (Abakumov et al., 2006).

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as an important intermediate for small molecule anticancer drugs. The study elaborates on a high-yield and rapid synthetic method, emphasizing the compound's significance in cancer drug development (Zhang et al., 2018).

  • Key Intermediate in Crizotinib Synthesis : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is highlighted as a critical intermediate in synthesizing biologically active compounds like crizotinib. Its synthesis and structure confirmation are described, underlining its relevance in medicinal chemistry (Kong et al., 2016).

  • Intermediate for Vandetanib : The synthesis process of 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, has been optimized. This research provides insights into efficient synthesis methods for this compound, vital in the production of vandetanib, a treatment for certain cancers (Wei et al., 2010).

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQMLYIAIDUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a 5 L flange flask was charged 1-benzyloxycarbonylpiperidine-4-carboxylic acid 20 (200 g, 759.6 mmol) in DCM (500.0 mL) followed by additional DCM (2.000 L), t-butanol (140.8 g, 181.7 mL, 1.899 mol) and DMAP (46.40 g, 379.8 mmol). The mixture was cooled on ice/salt/water bath (internal −3.4° C.). 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine (Hydrochloric Acid (1)) (145.6 g, 759.6 mmol) was added portionwise over 15 mins, with addition funnel rinsed with DCM (500.0 mL). Mixture was stirred on ice bath for approx. 2 h. Ice bath was then removed (internal 3° C.) and allowed to warm to room temperature overnight. Mixture was washed with 5% citric acid (2×500 mL), then saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which was then filtered and concentrated in vacuo to leave product 21 as a viscous light yellow oil which turned to a white solid on standing. (246.1 g, 101%). 1H NMR (500 MHz, DMSO-d6) δ 7.40-7.31 (m, 5H), 5.08 (s, 2H), 3.90 (dt, 2H), 2.93 (br s, 2H), 2.43 (tt, 1H), 1.80-1.76 (m, 2H) and 1.45-1.37 (m, 11H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
181.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
Quantity
145.6 g
Type
reactant
Reaction Step Four
Name
Quantity
46.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in DCM (0.2 M), 3 eq of tert-butyl. N,N′-diisopropylimidocarbamate were added and the mixture was stirred at RT. After 30 min, a further 1.5 eq of tert-butyl N,N′-diisopropylimidocarbamate were added and the solution stirred for an additional hour. The solution was filtered through a pad of celite and then through a pad of silica gel to give the product (83%); MS (ES+) m/z 320 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N′-diisopropylimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

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